molecular formula C8H8F6O B6307651 3,5-Bis(trifluoromethyl)cyclohexanone CAS No. 75092-07-8

3,5-Bis(trifluoromethyl)cyclohexanone

Cat. No.: B6307651
CAS No.: 75092-07-8
M. Wt: 234.14 g/mol
InChI Key: YYNKQGWXRNGSOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis(trifluoromethyl)cyclohexanone is a versatile cycloaliphatic building block designed for advanced research and development, particularly in medicinal chemistry and agrochemical science. The incorporation of two trifluoromethyl groups significantly alters the molecule's properties, potentially enhancing its lipophilicity, metabolic stability, and binding affinity, which are critical parameters in the design of new active compounds . This ketone serves as a key synthetic intermediate for constructing more complex, trifluoromethylated architectures. Researchers can leverage its carbonyl functionality for further transformations, such as nucleophilic additions or the formation of heterocyclic scaffolds. The presence of strong electron-withdrawing trifluoromethyl groups makes this compound a valuable substrate in exploring novel trifluoromethylation reactions and methodologies, which is a highly active field in organic chemistry . Its primary research value lies in the discovery and development of New Chemical Entities (NCEs) for pharmaceuticals and crop protection agents, following the trend of utilizing trifluoromethylated compounds to improve drug efficacy and environmental profile . This product is intended For Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3,5-bis(trifluoromethyl)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F6O/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNKQGWXRNGSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Bromination of 1,3-Bis(trifluoromethyl)benzene

The synthesis of 3,5-bis(trifluoromethyl)bromobenzene, as detailed in patents US6255545B1 and CA2374595A1, provides a foundational framework for understanding bromination in electron-deficient aromatic systems. The process involves treating 1,3-bis(trifluoromethyl)benzene with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in a mixed solvent system of glacial acetic acid and 96% sulfuric acid at 45°C. This method achieves 85–90% yield of the monobrominated product, with <3% dibrominated impurities, by leveraging acetic acid’s role in enhancing substrate solubility and sulfuric acid’s capacity to stabilize reactive intermediates.

Table 1: Optimized Bromination Conditions for 3,5-Bis(trifluoromethyl)bromobenzene

ParameterValue/DescriptionImpact on Yield/Selectivity
Brominating agentDBDMHHigher selectivity vs. NBS
Solvent ratio (H₂SO₄:AcOH)3:1Maximizes substrate solubility
Temperature45°CBalances reaction rate vs. side reactions
Stirring rate>500 rpmReduces localized bromination hotspots

The regioselectivity arises from the electron-withdrawing CF₃ groups, which direct electrophilic bromination to the meta position relative to existing substituents. Computational studies on analogous systems suggest that the transition state for bromination at the 5-position is stabilized by hyperconjugative interactions with the CF₃ groups.

Trifluoromethylation Mechanisms and Their Applicability to Cyclohexanone Systems

Anion-Initiated Trifluoromethyl Transfer

The PMC study on trifluoromethylation using TMSCF₃ (trimethylsilyl trifluoromethane) reveals a carbanion-mediated mechanism critical for introducing CF₃ groups into carbonyl-containing substrates. In this process, initiation by fluoride anions (e.g., TBAF) generates a pentacoordinate silicon intermediate, which transfers CF₃⁻ to ketones or aldehydes (Figure 1). For cyclohexanone derivatives, this method could enable direct trifluoromethylation at the α-position, though steric hindrance from preexisting CF₃ groups may necessitate tailored reaction conditions.

Table 2: Key Parameters in TMSCF₃-Mediated Trifluoromethylation

ParameterOptimal ValueEffect on Reaction Efficiency
Initiator[Bu₄N][Ph₃SiF₂] (TBAT)Higher reproducibility vs. TBAF
SolventAnhydrous THFMinimizes competing hydrolysis
Temperature–40°C to 25°CBalances kinetics and side reactions
Substrate concentration0.1–0.5 MAvoids oligomerization byproducts

Notably, the study identifies two distinct phases of CF₃H liberation during the reaction, corresponding to initial siliconate formation and subsequent turnover. For cyclohexanone systems, this dual-phase mechanism suggests that stepwise addition of initiators could improve yields in sterically congested environments.

Hypothetical Pathways for 3,5-Bis(trifluoromethyl)cyclohexanone Synthesis

Route A: Bromination Followed by Ring Hydrogenation and Oxidation

  • Bromination : Starting with 1,3-bis(trifluoromethyl)benzene, apply the patented bromination protocol to obtain 3,5-bis(trifluoromethyl)bromobenzene (Yield: 85–90%).

  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C, 50°C) reduces the aromatic ring to cyclohexane, yielding 3,5-bis(trifluoromethyl)bromocyclohexane.

  • Oxidation : Treat with KMnO₄ in acidic conditions to oxidize the cyclohexane ring to cyclohexanone, introducing the ketone functionality.

Challenges :

  • CF₃ groups may poison hydrogenation catalysts, requiring high-pressure conditions.

  • Oxidation must avoid over-oxidation to dicarboxylic acids.

Route B: Direct Trifluoromethylation of Cyclohexanone

  • Synthesis of 3,5-Dibromocyclohexanone : Brominate cyclohexanone using N-bromosuccinimide (NBS) under radical initiation.

  • Halogen Exchange : Replace bromine atoms with CF₃ groups via Ullmann-type coupling using CuI and TMSCF₃.

Challenges :

  • Ullmann reactions typically require elevated temperatures (>100°C), risking ketone decomposition.

  • Regioselectivity in dibromination must be tightly controlled.

Byproduct Formation and Mitigation Strategies

The bromination route produces 1,2-dibromo-3,5-bis(trifluoromethyl)benzene (2.6% yield) and oligomeric fluorinated byproducts. Computational modeling suggests these arise from incomplete charge dispersion during electrophilic attack. Mitigation strategies include:

  • Stoichiometric Control : Maintain a 1:1 molar ratio of DBDMH to substrate.

  • Additives : Introduce 2,6-lutidine to scavenge excess HBr, reducing dibromination.

For trifluoromethylation, competing hydrodefluorination can be suppressed by using bulky silyl groups (e.g., TIPS-CF₃) to stabilize the siliconate intermediate .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)cyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3,5-Bis(trifluoromethyl)cyclohexanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,5-Bis(trifluoromethyl)aniline

Structural Differences: Replaces the cyclohexanone carbonyl group with an amine (–NH₂), altering electronic and steric properties. Functional Impact:

  • The amine group enables participation in diazotization and coupling reactions, making it a versatile intermediate for dyes and pharmaceuticals.
  • The –CF₃ groups enhance thermal stability and lipophilicity, similar to 3,5-bis(trifluoromethyl)cyclohexanone. Applications: Widely used in agrochemicals and liquid crystal synthesis, contrasting with the cyclohexanone derivative’s role in catalysis .

Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate

Structural Differences : A borate salt with four 3,5-bis(trifluoromethyl)phenyl groups.
Functional Impact :

  • The –CF₃ groups amplify anion-exclusion capabilities due to their hydrophobic and electron-withdrawing nature, a property shared with this compound. Applications: Used as an anion excluder in ion-selective electrodes, whereas the cyclohexanone derivative may serve as a precursor for such materials .

(6Z)-3,5-Bis(4-fluorophenyl)-6-(1-hydroxyethylidene)cyclohex-2-en-1-one

Structural Differences: Features fluorophenyl substituents and a conjugated enone system. Functional Impact:

  • The fluorophenyl groups provide moderate electron-withdrawing effects, less pronounced than –CF₃.
  • The α,β-unsaturated ketone moiety enables Michael addition reactions, unlike the saturated cyclohexanone derivative.

Cyclohexanone Derivatives with Mono-Trifluoromethyl Groups

Example: 2-Methyl-6-(trifluoromethyl)cyclohexanone (listed in ). Structural Differences: Single –CF₃ group at the 6-position and a methyl group at the 2-position. Functional Impact:

  • Reduced electron-withdrawing effects compared to the bis-trifluoromethyl analog.
  • Applications: Limited to niche synthetic intermediates, highlighting the superiority of bis-substituted derivatives in demanding applications .

Key Comparative Data

Property/Compound This compound 3,5-Bis(trifluoromethyl)aniline Sodium Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
Key Functional Groups Cyclohexanone, –CF₃ Aniline, –CF₃ Borate, –CF₃
Electron-Withdrawing Strength High (two –CF₃) High (two –CF₃) Very High (four –CF₃)
Primary Applications Organocatalysis, sensors Pharmaceuticals, agrochemicals Ion-selective electrodes
Acidity (H-bond donor) High Moderate N/A
References

Research Findings and Implications

  • Catalytic Superiority: this compound-based catalysts exhibit enhanced enantioselectivity (up to 72% ee) in 1,4-addition reactions compared to non-fluorinated analogs, attributed to stronger H-bond donor acidity .
  • Synthetic Challenges: Unlike 3,5-bis(trifluoromethyl)aniline (80% yield), the cyclohexanone derivative’s synthesis is less documented, suggesting opportunities for methodological optimization .
  • Material Science Potential: The compound’s –CF₃ groups make it a candidate for designing hydrophobic coatings or anion-selective polymers, paralleling sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate’s utility .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key ConditionsReference
Friedel-Crafts Acylation65–75>95AlCl₃, CH₂Cl₂, 0°C
Cyclohexene Oxidation50–6090–95KMnO₄, H₂O/acetone, 40°C

How can researchers resolve discrepancies in spectroscopic data for this compound across different studies?

Advanced Research Question
Discrepancies in NMR or IR data often arise from solvent effects, impurities, or instrument calibration. Methodological approaches include:

  • Solvent Standardization : Compare ¹H and ¹⁹F NMR spectra in deuterated chloroform (CDCl₃) or DMSO-d₆ to isolate solvent-induced shifts .
  • High-Resolution Techniques : Use 2D NMR (e.g., COSY, HSQC) to confirm assignments and detect trace impurities .
  • Computational Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict vibrational modes (IR) and chemical shifts, aiding in data reconciliation .

Q. Table 2: Key IR Bands and Assignments

Wavenumber (cm⁻¹)AssignmentReference
1725–1740C=O Stretching
1250–1280C-F Symmetric Stretching

What role do computational methods play in predicting the reactivity of this ketone in nucleophilic additions?

Advanced Research Question
Quantum chemical studies provide insights into electronic structure and reaction pathways:

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps calculated via DFT reveal susceptibility to nucleophilic attack at the carbonyl carbon .
  • Transition State Analysis : IRC (Intrinsic Reaction Coordinate) simulations identify steric hindrance from trifluoromethyl groups, explaining slower kinetics in bulky nucleophiles .
  • Solvent Modeling : Polarizable Continuum Models (PCM) predict solvation effects on reaction thermodynamics .

How can enantioselectivity be enhanced in catalytic reactions involving this compound?

Advanced Research Question
Chiral catalysts or auxiliaries are critical for enantioselective transformations:

  • Organocatalysts : Proline-derived catalysts induce asymmetric aldol reactions with moderate enantiomeric excess (ee) .
  • Metal Complexes : Rhodium or palladium complexes with chiral ligands (e.g., BINAP) improve ee in hydrogenation or cross-coupling reactions .
  • Dynamic Kinetic Resolution : Optimize temperature and pressure to favor one enantiomer during equilibration .

What strategies mitigate decomposition of this compound under storage or reaction conditions?

Basic Research Question
Stability challenges arise from hygroscopicity and thermal sensitivity:

  • Storage : Store under inert gas (N₂ or Ar) at 2–8°C in amber vials to prevent photodegradation .
  • Reaction Atmosphere : Use Schlenk lines or gloveboxes to exclude moisture during sensitive reactions .
  • Additives : Stabilize the compound with radical inhibitors (e.g., BHT) in long-term storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.